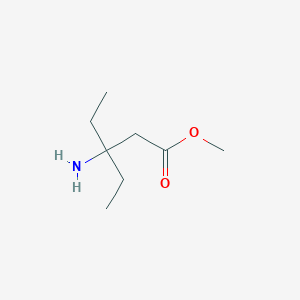
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Descripción general
Descripción
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a compound with the CAS Number: 1707376-93-9 . The IUPAC name of this compound is 2-(piperidin-3-yl)-1,3,4-oxadiazole hydrochloride . It has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride, involves various methods . One such method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a one-pot synthesis that uses CO2, hydrazines, and aryl or aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride consists of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride include cyclization and nucleophilic alkylation . In addition, a one-pot synthesis method involves the generation of nitrile imine as an important intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride include a melting point of 192-196°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been synthesized and studied for its potential in vitro antimicrobial activity. Research suggests that derivatives of 3-(1,3,4-oxadiazol-2-yl) can be effective against various microbial strains, indicating its usefulness in developing new antimicrobial agents .
Anticancer Evaluation
Another significant application is in anticancer research. The compound’s derivatives have been evaluated for their anticancer properties using assays like the MTT test, which measures the activity of mitochondrial enzymes in living cells .
Chemical and Biological Behavior
The chemical and biological behavior of novel oxadiazole derivatives, including 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride, has gained importance in recent decades. These studies encompass biological, medicinal, and agricultural applications .
Pharmacological Activity
A broad spectrum of pharmacological activities has been associated with 1,3,4-oxadiazole derivatives. They have been reviewed extensively for their synthetic methodologies and pharmacological potential over the past years .
Direcciones Futuras
The future directions for 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride and other 1,3,4-oxadiazole derivatives involve the development of new methods for obtaining complex structures containing oxadiazole rings . These compounds could be used in the future in medicine and agriculture due to their wide range of biological activities .
Mecanismo De Acción
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. This suggests that the compound may interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes , which could lead to changes in cellular processes. The specific interactions and resulting changes would depend on the particular targets of the compound.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and infection, among others .
Result of Action
Given the reported biological activities of oxadiazole derivatives, potential effects could include inhibition of cell growth and proliferation in cancer cells , reduction of inflammation , and inhibition of microbial growth .
Propiedades
IUPAC Name |
2-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQDBLJOIIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)







![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)